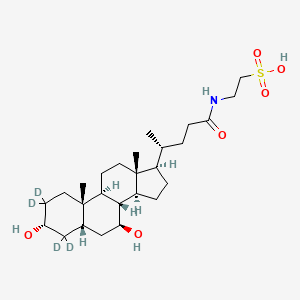

Tauroursodeoxycholate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2 |

InChI Key |

BHTRKEVKTKCXOH-RJPRAGLTSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tauroursodeoxycholate-d4 (TUDCA-d4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholate-d4 (TUDCA-d4) is the deuterated analogue of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant cytoprotective properties. TUDCA-d4 serves as a critical internal standard for the accurate quantification of endogenous and administered TUDCA in complex biological matrices through mass spectrometry-based bioanalytical methods. This guide provides a comprehensive overview of TUDCA-d4, including its physicochemical properties, its role in robust analytical methodologies, and a summary of the key signaling pathways influenced by its non-deuterated counterpart, TUDCA. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside tabulated quantitative data and visual representations of relevant biological pathways and experimental workflows to support researchers in their drug development and scientific endeavors.

Introduction

Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated secondary bile acid found in trace amounts in human bile. It has garnered significant scientific interest due to its potent cytoprotective and anti-apoptotic activities, primarily attributed to its function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3] TUDCA is being investigated for its therapeutic potential in a wide range of conditions, including cholestatic liver diseases, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and metabolic diseases like diabetes.[1][2][4]

Accurate and precise quantification of TUDCA in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[5] this compound (TUDCA-d4), a deuterated form of TUDCA, is the ideal internal standard for this purpose, ensuring the reliability and accuracy of analytical data.[6] This guide will delve into the technical aspects of TUDCA-d4, providing researchers with the necessary information for its effective application.

Physicochemical Properties of TUDCA-d4

TUDCA-d4 is structurally identical to TUDCA, with the exception of four deuterium atoms replacing four hydrogen atoms on the cholanoyl scaffold. This isotopic substitution results in a higher mass-to-charge ratio (m/z) without significantly altering its chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₀D₄NO₆S | [7][8] |

| Molecular Weight | 525.7 g/mol | [7][8] |

| CAS Number | 2410279-94-4 | [6] |

| Synonyms | TUDCA-d4, 3α,7β-dihydroxy-5β-cholanoyl Taurine-d4, UR-906-d4 | [7][8] |

| Purity | Typically ≥95% deuterated forms (d₁-d₄) | [8][9] |

| Solubility | Soluble in DMF (≥25 mg/mL), DMSO (≥20 mg/mL), Ethanol (≥1 mg/mL) | [7][10] |

| Appearance | Crystalline solid | [7] |

Role of TUDCA-d4 in Bioanalysis

TUDCA-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of TUDCA concentrations in various biological matrices such as plasma, serum, and tissue homogenates.[6][9] The co-elution of TUDCA-d4 with the analyte of interest (TUDCA) allows for the correction of variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[5]

Experimental Workflow for TUDCA Quantification

The following diagram illustrates a typical workflow for the quantification of TUDCA in plasma samples using TUDCA-d4 as an internal standard.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the quantification of TUDCA in plasma using TUDCA-d4 as an internal standard.

-

TUDCA and TUDCA-d4 Stock Solutions (e.g., 1 mg/mL): Accurately weigh the required amount of TUDCA and TUDCA-d4 standards and dissolve in methanol to achieve the desired concentration. Store at -20°C.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the TUDCA stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v). These working solutions are then spiked into blank plasma to create calibration standards and QC samples at various concentrations.

-

Internal Standard Working Solution: Dilute the TUDCA-d4 stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for spiking into the plasma samples.

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the TUDCA-d4 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following table summarizes typical LC-MS/MS parameters for the analysis of TUDCA and TUDCA-d4.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A suitable gradient to separate TUDCA from endogenous interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition (TUDCA) | m/z 498.4 → 80.1 |

| MRM Transition (TUDCA-d4) | m/z 502.4 → 79.9 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | Optimized for the number of concurrent MRM transitions |

Quantitative Data and Pharmacokinetics

The use of TUDCA-d4 as an internal standard has enabled the generation of high-quality pharmacokinetic data for TUDCA. The following table presents a summary of pharmacokinetic parameters of TUDCA in rats following oral administration of cultured bear bile powder, where TUDCA-d4 was used as a surrogate analyte for quantification.

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 1.00 ± 0.00 |

| Cmax (ng/mL) | 3520.00 ± 117.80 |

| AUC₀₋t (ng·h/mL) | 10000.00 ± 169.70 |

| AUC₀₋∞ (ng·h/mL) | 10200.00 ± 173.20 |

| t₁/₂ (h) | 1.80 ± 0.10 |

| MRT₀₋t (h) | 2.40 ± 0.10 |

| MRT₀₋∞ (h) | 2.50 ± 0.10 |

Data adapted from a pharmacokinetic study in rats.[11]

TUDCA Signaling Pathways

TUDCA exerts its beneficial effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate the major mechanisms of action of TUDCA.

Alleviation of Endoplasmic Reticulum (ER) Stress

TUDCA acts as a chemical chaperone to reduce the accumulation of unfolded or misfolded proteins in the ER, thereby mitigating ER stress and inhibiting downstream apoptotic pathways.

Inhibition of Apoptosis

TUDCA inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tauroursodeoxycholate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tauroursodeoxycholate-d4 (TUDCA-d4), a crucial internal standard for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of TUDCA-d4, presented in a clear and accessible format for researchers and professionals in the field of drug development.

Introduction

Tauroursodeoxycholate (TUDCA) is a hydrophilic bile acid with demonstrated therapeutic potential in various diseases. Its deuterated isotopologue, this compound (TUDCA-d4), serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of TUDCA in biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for accurate and precise measurements.

This guide outlines a plausible and chemically sound multi-step synthesis of TUDCA-d4, commencing from the readily available bile acid, chenodeoxycholic acid (CDCA). The synthetic strategy involves the key steps of oxidation, isotopic exchange to introduce the deuterium labels, stereoselective reduction, and finally, conjugation with taurine.

Synthetic Pathway Overview

The synthesis of TUDCA-d4 can be conceptually divided into two main stages: the synthesis of the deuterated ursodeoxycholic acid core (UDCA-d4) and its subsequent conjugation with taurine.

Stage 1: Synthesis of Ursodeoxycholic Acid-d4 (UDCA-d4) from Chenodeoxycholic Acid (CDCA)

The initial stage focuses on the conversion of chenodeoxycholic acid to ursodeoxycholic acid, incorporating four deuterium atoms at the C-2 and C-4 positions of the steroid A-ring. This is achieved through a three-step process:

-

Oxidation of the 3α-hydroxyl group: The 3α-hydroxyl group of CDCA is selectively oxidized to a ketone, forming 7α-hydroxy-3-keto-5β-cholanic acid.

-

Deuterium Exchange: The protons alpha to the 3-keto group (at C-2 and C-4) are enolizable and can be exchanged for deuterium atoms using a deuterium source under acidic or basic conditions. This step yields the 2,2,4,4-tetradeuterated 3-keto intermediate.

-

Stereoselective Reduction: The 3-keto group is then stereoselectively reduced to a 3α-hydroxyl group, affording Ursodeoxycholic Acid-d4 (UDCA-d4).

Stage 2: Conjugation of UDCA-d4 with Taurine

The final stage involves the formation of an amide bond between the carboxylic acid of UDCA-d4 and the amino group of taurine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by taurine.

Experimental Protocols

The following protocols are based on established chemical transformations for bile acids and steroid chemistry.

Synthesis of Ursodeoxycholic Acid-d4 (UDCA-d4)

Step 1: Oxidation of Chenodeoxycholic Acid

-

Reaction: Chenodeoxycholic acid is oxidized to 7α-hydroxy-3-keto-5β-cholanic acid.

-

Reagents and Solvents:

-

Chenodeoxycholic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve chenodeoxycholic acid in a mixture of acetone and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with a dilute HCl solution to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 7α-hydroxy-3-keto-5β-cholanic acid.

-

Step 2: Deuterium Exchange

-

Reaction: The α-protons of the 3-keto group are exchanged for deuterium.

-

Reagents and Solvents:

-

7α-hydroxy-3-keto-5β-cholanic acid (1.0 eq)

-

Deuterium oxide (D₂O)

-

Deuterated methanol (MeOD)

-

Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

-

-

Procedure:

-

Dissolve the 3-keto intermediate in deuterated methanol.

-

Add a catalytic amount of a solution of sodium deuteroxide in deuterium oxide.

-

Heat the mixture to reflux and stir for 12-24 hours to allow for complete H/D exchange.

-

Monitor the isotopic enrichment by mass spectrometry.

-

After cooling to room temperature, neutralize the reaction mixture with DCl in D₂O.

-

Remove the solvent under reduced pressure.

-

The resulting crude 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid can be used in the next step without further purification.

-

Step 3: Stereoselective Reduction

-

Reaction: The 3-keto group is stereoselectively reduced to a 3α-hydroxyl group.

-

Reagents and Solvents:

-

2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

-

Methanol

-

Dichloromethane

-

-

Procedure:

-

Suspend the deuterated keto-acid and cerium(III) chloride heptahydrate in a mixture of methanol and dichloromethane.

-

Cool the suspension to -15 °C.

-

Add sodium borohydride in small portions over 30 minutes.

-

Stir the reaction mixture at -15 °C for 2-3 hours.

-

Quench the reaction by the slow addition of water, followed by dilute HCl to adjust the pH to ~2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ursodeoxycholic Acid-d4 (UDCA-d4).

-

Conjugation of UDCA-d4 with Taurine

-

Reaction: Formation of an amide bond between UDCA-d4 and taurine.

-

Reagents and Solvents:

-

Ursodeoxycholic Acid-d4 (UDCA-d4) (1.0 eq)

-

Taurine (1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

N-Hydroxysuccinimide (NHS) (1.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve UDCA-d4, EDC·HCl, and NHS in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve taurine in a mixture of water and DMF with the aid of triethylamine.

-

Add the taurine solution to the activated UDCA-d4 solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Remove the solvent under high vacuum.

-

Purify the crude product by preparative HPLC to obtain this compound (TUDCA-d4).

-

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Oxidation | Chenodeoxycholic Acid | NBS | 7α-hydroxy-3-keto-5β-cholanic acid | 90-95 |

| 2 | Deuterium Exchange | 7α-hydroxy-3-keto-5β-cholanic acid | D₂O, NaOD | 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid | >95 |

| 3 | Reduction | 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid | NaBH₄, CeCl₃ | Ursodeoxycholic Acid-d4 | 85-90 |

| 4 | Conjugation | Ursodeoxycholic Acid-d4 | Taurine, EDC, NHS | This compound | 70-80 |

Table 2: Analytical Characterization of TUDCA-d4

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₆H₄₁D₄NO₆S |

| Molecular Weight | 503.74 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity (HPLC) | ≥ 98% |

| ¹H NMR | Conforms to structure, showing absence of signals at δ corresponding to H-2 and H-4 |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 502.3 |

Visualization of Workflows and Pathways

Synthetic Workflow for TUDCA-d4

Caption: Synthetic workflow for this compound.

Signaling Pathway of TUDCA's Protective Effects

While the synthesis of TUDCA-d4 is for its use as an analytical standard, it is important for researchers to be aware of the biological pathways of its non-deuterated counterpart. TUDCA is known to be a potent inhibitor of endoplasmic reticulum (ER) stress and apoptosis.

Caption: TUDCA's inhibitory effect on ER stress-induced apoptosis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. The outlined protocols, data tables, and diagrams offer a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and other areas where accurate quantification of TUDCA is essential. The successful synthesis of TUDCA-d4 will facilitate more robust and reliable bioanalytical studies, ultimately contributing to the advancement of therapeutic research involving TUDCA.

An In-depth Technical Guide to Tauroursodeoxycholic Acid-d4 (TUDCA-d4) Sodium Salt (CAS Number: 2410279-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, sourcing, and biological activities of Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt, CAS number 2410279-95-5. This deuterated analog of Tauroursodeoxycholic acid (TUDCA) serves as a critical internal standard for the accurate quantification of endogenous TUDCA in various biological matrices. Furthermore, understanding the well-documented therapeutic mechanisms of TUDCA is paramount for researchers utilizing its deuterated form. This guide delves into the signaling pathways modulated by TUDCA, offering detailed experimental protocols and a curated list of suppliers.

Core Chemical and Physical Properties

Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt is a deuterated form of a hydrophilic bile acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Table 1: Chemical and Physical Properties of CAS No. 2410279-95-5

| Property | Value | Source(s) |

| CAS Number | 2410279-95-5 | [1][2][3] |

| Chemical Name | Ethanesulfonic acid, 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-, monosodium salt | [1] |

| Synonyms | Tauroursodeoxycholic acid-d4 Sodium Salt, TUDCA-d4 Sodium Salt | [2][4] |

| Molecular Formula | C26H40D4NNaO6S | [2] |

| Molecular Weight | 525.71 g/mol | [1][2][4] |

| Appearance | Crystalline solid | [5] |

| Purity | Typically >98% | [3] |

| Storage | -20°C, sealed | [1][5] |

| Solubility | DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 1 mg/ml | [5] |

Sourcing and Procurement

TUDCA-d4 sodium salt is available from several reputable chemical suppliers that specialize in research chemicals and isotopically labeled compounds. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 2: Sourcing Information for CAS No. 2410279-95-5

| Supplier | Product Name | Notes |

| MedChemExpress | Tauroursodeoxycholate-d4 sodium | Provides basic chemical data and confirms structure. |

| Sigma-Aldrich | Tauroursodeoxycholic acid-d4, sodium salt | Offers the compound with specified molecular formula and weight. |

| Cayman Chemical | Tauroursodeoxycholic Acid-d4 (sodium salt) | Provides a detailed Safety Data Sheet (SDS) and notes its use as an internal standard. |

| Cambridge Isotope Laboratories, Inc. | Tauroursodeoxycholic acid, sodium salt (2,2,4,4-D₄, 98%) | Specifies the deuterium labeling and purity. |

| Toronto Research Chemicals | Tauroursodeoxycholic Acid-d4 Sodium Salt | A reliable source for a wide range of research chemicals. |

Biological Activity and Signaling Pathways of TUDCA

The utility of TUDCA-d4 as an internal standard is intrinsically linked to the biological significance of TUDCA. TUDCA is a potent inhibitor of endoplasmic reticulum (ER) stress and apoptosis.[6][7] It acts as a chemical chaperone, aiding in proper protein folding and alleviating the unfolded protein response (UPR).[3][8]

Inhibition of Endoplasmic Reticulum (ER) Stress

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the UPR. The UPR is a complex signaling network aimed at restoring ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. TUDCA has been shown to mitigate ER stress by modulating the three primary UPR sensor proteins: PERK, IRE1α, and ATF6.[6][9]

Caption: TUDCA mitigates ER stress by inhibiting the activation of UPR sensors.

Inhibition of Apoptosis

TUDCA exerts its anti-apoptotic effects through multiple mechanisms, primarily by targeting the mitochondrial pathway of apoptosis. It has been shown to prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[4][10]

Caption: TUDCA inhibits the mitochondrial pathway of apoptosis.

Experimental Protocols

The primary application of TUDCA-d4 sodium salt is as an internal standard for the quantification of TUDCA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of TUDCA in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of bile acids.[11][12]

Objective: To accurately quantify the concentration of TUDCA in human plasma using TUDCA-d4 as an internal standard.

Materials:

-

Human plasma samples

-

Tauroursodeoxycholic acid (TUDCA) standard

-

Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of TUDCA and TUDCA-d4 in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of TUDCA into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer).

-

Prepare QC samples at low, medium, and high concentrations in the same matrix.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, standard, or QC, add 10 µL of the TUDCA-d4 internal standard working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

-

Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate TUDCA from other bile acids and matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of TUDCA to TUDCA-d4 against the concentration of the calibration standards.

-

Determine the concentration of TUDCA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: A typical workflow for the quantification of TUDCA using TUDCA-d4.

Conclusion

Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt is an indispensable tool for researchers studying the pharmacokinetics and metabolism of TUDCA. Its well-defined chemical properties and availability from various suppliers make it readily accessible for laboratory use. A thorough understanding of the biological roles of TUDCA in mitigating ER stress and apoptosis provides a crucial context for the interpretation of quantitative data obtained using its deuterated analog. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working in this area.

References

- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. restorativemedicine.org [restorativemedicine.org]

- 4. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. examine.com [examine.com]

- 8. nbinno.com [nbinno.com]

- 9. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bile Acid Metabolism and the Role of Tauroursodeoxycholic Acid (TUDCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of bile acid metabolism, from synthesis and circulation to its complex regulatory networks. It further delves into the multifaceted role of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, as a therapeutic agent, detailing its mechanisms of action on key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Bile Acid Metabolism

Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver.[1] They are critical for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond this classical role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, in addition to modulating lipid, glucose, and energy metabolism through a complex network of nuclear and membrane-bound receptors.[3][4] The entire process of synthesis, secretion, and reabsorption is tightly controlled to maintain a stable bile acid pool size and prevent the accumulation of potentially cytotoxic hydrophobic bile acids.[5]

Bile Acid Synthesis Pathways

The conversion of cholesterol into bile acids is a multi-step enzymatic process involving at least 17 enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.[1][6] In humans, this process yields two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[3] There are two major pathways for their synthesis.

-

The Classical (or Neutral) Pathway: This is the predominant pathway, responsible for the majority of bile acid production. It is initiated in the endoplasmic reticulum by cholesterol 7α-hydroxylase (CYP7A1) , which catalyzes the rate-limiting step: the hydroxylation of cholesterol at the 7α position.[1][2] The synthesis of CA is further dependent on the activity of sterol 12α-hydroxylase (CYP8B1) .[2][3]

-

The Alternative (or Acidic) Pathway: This pathway is initiated in the mitochondria by sterol 27-hydroxylase (CYP27A1) , which hydroxylates the cholesterol side chain.[2][7] The resulting oxysterols are then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[2] This pathway predominantly produces CDCA.

The balance between these two pathways is crucial for determining the composition and overall hydrophobicity of the bile acid pool.

References

- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Enterohepatic Circulation in the Formation of Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzymes, regulation, and genetics of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Isotopic Distinction: A Technical Guide to TUDCA and Tauroursodeoxycholate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between Tauroursodeoxycholic acid (TUDCA) and its deuterated analogue, Tauroursodeoxycholate-d4 (TUDCA-d4). While chemically analogous, their distinct applications in research and development, primarily driven by isotopic labeling, warrant a detailed comparative analysis. This document provides a comprehensive overview of their structural and physicochemical properties, a detailed examination of their roles in experimental protocols, and a visualization of the key signaling pathways influenced by TUDCA.

Core Structural and Physicochemical Differences

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid formed by the conjugation of taurine to ursodeoxycholic acid (UDCA)[1][2]. It is recognized for its therapeutic potential, including hepatoprotective and neuroprotective effects, largely attributed to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress[2][3][4].

This compound (TUDCA-d4) is a stable isotope-labeled form of TUDCA[5][6]. The "d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight, which is the cornerstone of its utility in analytical methodologies. While their biological activity is considered identical, this subtle structural modification provides a powerful tool for quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative differences between TUDCA and TUDCA-d4.

| Property | TUDCA (Tauroursodeoxycholic acid) | This compound (TUDCA-d4) | Data Source(s) |

| Molecular Formula | C₂₆H₄₅NO₆S | C₂₆H₄₁D₄NO₆S | [7] |

| Molecular Weight | 499.7 g/mol | 503.7 g/mol (approx.) | [7] |

| Primary Application | Therapeutic agent, research compound | Internal standard for quantitative analysis | [5][6][8] |

| Biological Activity | Biologically active | Assumed to be biologically identical to TUDCA | [5] |

Experimental Protocols: The Role of TUDCA-d4 in Quantitative Analysis

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the precise quantification of TUDCA in biological matrices[5][6].

Methodology for Quantification of TUDCA in Plasma using LC-MS/MS with TUDCA-d4 as an Internal Standard

This protocol provides a typical workflow for the quantification of TUDCA in a biological sample.

1. Sample Preparation:

- A known concentration of TUDCA-d4 (internal standard) is spiked into the plasma sample.

- Proteins are precipitated from the plasma using a solvent like acetonitrile.

- The sample is centrifuged, and the supernatant is collected.

- The supernatant is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

2. Chromatographic Separation:

- The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

- Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

3. Mass Spectrometric Detection:

- The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

- The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both TUDCA and TUDCA-d4 (Multiple Reaction Monitoring - MRM).

- For TUDCA: Precursor ion (e.g., m/z 498.3) -> Product ion (e.g., m/z 124.1)

- For TUDCA-d4: Precursor ion (e.g., m/z 502.3) -> Product ion (e.g., m/z 124.1)

- The peak area ratio of TUDCA to TUDCA-d4 is used to calculate the concentration of TUDCA in the original sample by referencing a standard curve.

Experimental Workflow Diagram

Caption: Workflow for TUDCA quantification using TUDCA-d4.

TUDCA Signaling Pathways

TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways. As an identical biological entity, TUDCA-d4 is presumed to interact with these pathways in the same manner.

Inhibition of Apoptosis

TUDCA can inhibit apoptosis through multiple mechanisms, primarily by interfering with the mitochondrial pathway of cell death[3].

Caption: TUDCA's inhibition of the mitochondrial apoptosis pathway.

Alleviation of Endoplasmic Reticulum (ER) Stress

TUDCA is a well-established chemical chaperone that helps to reduce ER stress and stabilize the unfolded protein response (UPR)[2][3].

Caption: TUDCA's role in mitigating ER stress.

EGFR/p-Akt/CREB1 Pathway in Osteogenic Differentiation

Recent studies have also implicated TUDCA in promoting the osteogenic differentiation of mesenchymal stem cells through the EGFR/p-Akt/CREB1 pathway[9].

Caption: TUDCA-induced osteogenic differentiation pathway.

Conclusion

The key distinction between TUDCA and this compound lies not in their biological function but in their application. TUDCA is the therapeutic and research agent of interest, while TUDCA-d4 is an indispensable analytical tool that enables its accurate quantification. The isotopic labeling of TUDCA-d4 provides a robust and reliable internal standard for mass spectrometric assays, ensuring the high-quality data required in preclinical and clinical research. Understanding this fundamental difference is crucial for researchers and drug development professionals working with this promising therapeutic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Differences between UDCA and TUDCA Lyphar Provide Competitive Price [biolyphar.com]

- 9. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tauroursodeoxycholate-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Tauroursodeoxycholate (TUDCA) using its deuterated internal standard, Tauroursodeoxycholate-d4 (TUDCA-d4), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and research into the roles of bile acids in various physiological and pathological processes.

Introduction

Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated secondary bile acid with demonstrated cytoprotective and anti-inflammatory properties. Its quantification in biological matrices is essential for understanding its therapeutic potential and metabolic fate. The use of a stable isotope-labeled internal standard, such as TUDCA-d4, is critical for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.

Key Applications

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of TUDCA.

-

Therapeutic Drug Monitoring: To optimize dosing regimens and ensure patient safety and efficacy.

-

Clinical Research: To investigate the role of TUDCA in liver diseases, neurodegenerative disorders, and metabolic conditions.

-

Microbiome Research: To study the influence of gut microbiota on bile acid metabolism.[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of TUDCA.

Table 1: Mass Spectrometry Parameters for TUDCA and TUDCA-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

| TUDCA | 498.4 | 80.1 | 60 | Negative ESI |

| TUDCA-d4 | 503.2 | 79.9 | Not specified | Negative ESI |

| TUDCA (alternative) | 498.5 | 124.0 / 79.8 | Not specified | Negative ESI |

Data sourced from multiple validated methods.[4][5][6]

Table 2: Typical Calibration and Quality Control Sample Concentrations in Plasma

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 0.5 - 250 |

| Low Quality Control (LQC) | 1.5 |

| Medium Quality Control (MQC) | 100 |

| High Quality Control (HQC) | 200 |

Concentration ranges may vary based on the specific assay requirements and instrumentation.[4]

Table 3: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 9 ng/mL |

| Intra- and Inter-day Precision (RSD%) | < 15% |

| Accuracy (RE%) | ± 15% |

| Extraction Recovery | > 85% |

These values represent typical performance and should be established for each specific laboratory and application.[2][4][7]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of TUDCA from human plasma.

Materials:

-

Human plasma samples

-

This compound (TUDCA-d4) internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials

Procedure:

-

Thaw plasma samples and the internal standard (ISTD) working solution at room temperature.

-

Vortex each plasma sample to ensure homogeneity.

-

Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the TUDCA-d4 ISTD working solution to the tube and vortex briefly.

-

Add 800 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60 °C).[1]

-

Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 35% methanol in water.[1]

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

This protocol offers a more rigorous cleanup for complex matrices.

Materials:

-

Human plasma samples

-

TUDCA-d4 internal standard working solution

-

0.05% (v/v) Acetic Acid in water

-

Methanol

-

20% (v/v) Methanol in water

-

Elution solution (e.g., Acetonitrile:Methanol:2mM Ammonium Formate pH 3.5 [48:06:46 v/v/v])[2]

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Other materials as listed in Protocol 1

Procedure:

-

Thaw and vortex plasma samples and ISTD solution as described previously.

-

Aliquot 500 µL of the plasma sample into a microcentrifuge tube.

-

Add 25 µL of the mixed ISTD solution and vortex.[2]

-

Add 500 µL of 0.05% v/v acetic acid and vortex.[2]

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water twice.[2]

-

Load the prepared sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with 1 mL of 0.05% v/v acetic acid (three times) and 1 mL of 20% v/v methanol in water (twice).[2]

-

Elute the analytes with 1 mL of the elution solution.[2]

-

Collect the eluate and transfer it to an autosampler vial for analysis.

Protocol 3: Liquid Chromatography Conditions

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

-

Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[4][9]

-

Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[4][9]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

Protocol 4: Mass Spectrometry Conditions

Instrumentation:

-

Triple quadrupole mass spectrometer.

Parameters:

-

Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

Ion Spray Voltage: -4500 V.[9]

-

Gas Settings (Curtain, Nebulizer, Collision): Optimize according to the instrument manufacturer's recommendations.

Visualizations

Caption: Experimental workflow for LC-MS/MS quantitative analysis of TUDCA-d4.

Caption: Simplified overview of bile acid synthesis and metabolism.

References

- 1. restek.com [restek.com]

- 2. nssresearchjournal.com [nssresearchjournal.com]

- 3. agilent.com [agilent.com]

- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]

- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Application Note: Quantification of Tauroursodeoxycholic Acid (TUDCA) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Tauroursodeoxycholic Acid (TUDCA) in biological matrices, such as plasma, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, TUDCA-d4, for accurate and precise quantification.

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid formed by the conjugation of taurine and ursodeoxycholic acid (UDCA).[1] For centuries, it has been used in traditional Chinese medicine and is now recognized for its therapeutic potential in various diseases. TUDCA's primary mechanisms of action include alleviating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and reducing inflammation.[1][2][3] It functions as a chemical chaperone, helping to correctly fold proteins and prevent the aggregation of misfolded proteins that can lead to cellular dysfunction.[1][3] Furthermore, TUDCA has demonstrated neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease by inhibiting mitochondrial cell death pathways and mitigating ER stress.[1]

Given its broad therapeutic promise, a robust, sensitive, and specific analytical method is essential for pharmacokinetic studies, drug metabolism research, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity.[4] This protocol details a validated method for TUDCA quantification using its deuterated analog, TUDCA-d4, as an internal standard (IS) to ensure accuracy by correcting for variations in sample preparation and matrix effects.[5][6]

Principle of the Method

This method quantifies TUDCA in plasma using a simple and rapid protein precipitation extraction. The sample is first spiked with a known concentration of TUDCA-d4 internal standard. Proteins are then precipitated using a cold organic solvent. After centrifugation, the supernatant is collected and analyzed by UHPLC-MS/MS.

Chromatographic separation is achieved on a reverse-phase C18 column. The analytes are detected by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring the transition of a specific precursor ion to a product ion for both TUDCA and the TUDCA-d4 internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Experimental Protocol

Materials and Reagents

-

TUDCA analytical standard (≥98% purity)

-

Tauroursodeoxycholic Acid-d4 (TUDCA-d4) internal standard (≥98% purity)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Ammonium Acetate (≥99% purity)

-

Formic Acid (LC-MS grade)

-

Control biological matrix (e.g., double charcoal-stripped human plasma)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in methanol.

-

TUDCA-d4 Stock Solution (100 µg/mL): Accurately weigh and dissolve TUDCA-d4 in methanol.[5]

-

TUDCA Working Solutions: Prepare serial dilutions of the TUDCA stock solution with 50:50 methanol/water to create calibration standards.

-

TUDCA-d4 Working Solution (IS): Dilute the TUDCA-d4 stock solution with acetonitrile to a final concentration (e.g., 15-200 ng/mL, to be optimized based on instrument sensitivity).

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the TUDCA-d4 internal standard working solution (in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at approximately 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the typical conditions for analysis. These may require optimization for specific instrumentation.

Table 1: UHPLC Conditions

| Parameter | Value |

|---|---|

| Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[7] |

| Mobile Phase A | Water with 2 mM Ammonium Acetate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) |

| Flow Rate | 0.5 mL/min[7] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | (Example) 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transition TUDCA | Q1: 498.4 m/z → Q3: 80.1 m/z[7][8] |

| MRM Transition TUDCA-d4 | Q1: 502.4 m/z → Q3: 79.5 m/z[5][9] |

Data Presentation and Method Performance

Data should be processed using the instrument's software. A calibration curve is constructed using a weighted (1/x²) linear regression of the peak area ratio (TUDCA/TUDCA-d4) versus the concentration of the calibration standards. The concentration of TUDCA in unknown samples is then determined from this curve.

Table 3: Typical Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 5 - 3000 ng/mL | [5][10][11] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [12] |

| Intra-day Precision (RSD%) | < 10% | [6] |

| Inter-day Precision (RSD%) | < 10% | [6] |

| Accuracy (RE%) | Within ±15% | [6][7] |

| Extraction Recovery | > 85% |[10] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the TUDCA quantification protocol.

Caption: Workflow for TUDCA quantification using LC-MS/MS.

TUDCA Signaling Pathways

TUDCA exerts its cytoprotective effects by modulating several key cellular signaling pathways, primarily by reducing cellular stress and inhibiting programmed cell death.

Caption: Key signaling pathways modulated by TUDCA.

References

- 1. restorativemedicine.org [restorativemedicine.org]

- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nssresearchjournal.com [nssresearchjournal.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Plasma Bile Acid Analysis Using TUDCA-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial signaling molecules in the regulation of lipid, glucose, and energy metabolism. Accurate quantification of bile acids in plasma is essential for understanding their physiological and pathological roles, as well as for the development of therapeutics targeting bile acid-related pathways. However, the analysis of bile acids in a complex matrix like plasma presents significant challenges, including the presence of interfering substances such as proteins and phospholipids, which can lead to matrix effects and inaccurate quantification.[1]

The use of a stable isotope-labeled internal standard is critical for mitigating these challenges. Tauroursodeoxycholic acid-d4 (TUDCA-d4) is an ideal internal standard for the quantification of tauroursodeoxycholic acid (TUDCA) and other related bile acids.[2] Its chemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively correcting for analyte loss and ionization suppression or enhancement in the mass spectrometer.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of bile acids in plasma using TUDCA-d4 as an internal standard: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on the specific requirements of the analysis, such as desired cleanliness of the extract, sample throughput, and the analytical instrumentation used. The following table summarizes the quantitative performance of the three techniques.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | Good (Generally >80%) | Excellent (88-101%)[3] | Good to Excellent |

| Precision (RSD%) | <15% | <10%[3] | <15% |

| Accuracy | Good | Excellent | Good |

| Matrix Effect | Moderate to High | Low | Moderate |

| Throughput | High | Moderate | Moderate |

| Cost per Sample | Low | High | Low to Moderate |

| Protocol Simplicity | Simple | Complex | Moderate |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[4][5] It is well-suited for high-throughput applications.

Materials:

-

Plasma sample

-

TUDCA-d4 internal standard solution (in methanol or acetonitrile)

-

Ice-cold acetonitrile or methanol[4]

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 methanol/water)

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add a pre-determined amount of TUDCA-d4 internal standard solution.

-

Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample).[6]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[6]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][6]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.[4]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing not only proteins but also other interfering substances like phospholipids, resulting in reduced matrix effects.[4][7]

Materials:

-

Plasma sample

-

TUDCA-d4 internal standard solution

-

SPE cartridges (e.g., C18)[4]

-

SPE manifold

-

Methanol (for conditioning and elution)

-

Water (for conditioning and washing)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solution

Protocol:

-

Pre-treat the plasma sample: To 100 µL of plasma, add the TUDCA-d4 internal standard and 400 µL of methanol. Vortex and centrifuge to precipitate proteins as described in the PPT protocol. Use the supernatant for the following SPE steps.

-

Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.[4]

-

Load the sample: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar impurities.

-

Elute the bile acids: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can be effective in removing a broad range of interfering compounds.[4]

Materials:

-

Plasma sample

-

TUDCA-d4 internal standard solution

-

Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate)

-

Aqueous buffer (e.g., phosphate buffer, pH 7)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solution

Protocol:

-

To 100 µL of plasma in a glass tube, add the TUDCA-d4 internal standard.

-

Add 100 µL of aqueous buffer and vortex briefly.

-

Add 500 µL of the extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[4]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflows

References

- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 2. caymanchem.com [caymanchem.com]

- 3. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 6. agilent.com [agilent.com]

- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

Application Notes and Protocols: TUDCA-d4 Stock and Working Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid-d4 (TUDCA-d4) is the deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. TUDCA is the taurine conjugate of ursodeoxycholic acid (UDCA) and is found in small amounts in human bile.[1][2][3][4] It is known for its cytoprotective effects, primarily attributed to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6][7][8] TUDCA has been shown to reduce apoptosis, oxidative stress, and inflammation in various in vitro and in vivo models, making it a subject of interest in neurodegenerative diseases, liver diseases, and diabetes.[3][5][9][10] TUDCA-d4 is primarily utilized as an internal standard for the accurate quantification of TUDCA in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[2][11][12]

This document provides detailed protocols for the preparation of TUDCA-d4 stock and working solutions to ensure accurate and reproducible experimental outcomes.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative information for TUDCA-d4.

Table 1: Physical and Chemical Properties of TUDCA-d4 (Sodium Salt)

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₀D₄NO₆S • Na | [2] |

| Formula Weight | 525.7 g/mol | [2] |

| Purity | ≥95% (≥99% deuterated forms) | [2][13][14] |

| Form | Crystalline solid | [2][13][14] |

| Storage | -20°C | [2][13][14] |

| Stability | ≥ 4 years at -20°C | [2][13][14] |

Table 2: Solubility of TUDCA-d4 (Sodium Salt)

| Solvent | Solubility | Reference |

| DMSO | ≥20 mg/mL | [2][15] |

| DMF | ≥25 mg/mL | [2][15] |

| Ethanol | ≥1 mg/mL | [2][15] |

| PBS (pH 7.2) | ~1 mg/mL | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM TUDCA-d4 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of TUDCA-d4 in DMSO, a common solvent for this compound.

Materials:

-

TUDCA-d4 (sodium salt) solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate TUDCA-d4: Allow the vial of TUDCA-d4 solid to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh TUDCA-d4: Accurately weigh a specific amount of TUDCA-d4 solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.257 mg of TUDCA-d4 (Formula Weight = 525.7 g/mol ).

-

Dissolve in DMSO: Add the weighed TUDCA-d4 to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 5.257 mg of TUDCA-d4, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the TUDCA-d4 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least one month, and for up to 6 months at -80°C.[15]

Protocol 2: Preparation of TUDCA-d4 Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate buffer or cell culture medium. The final concentration of the working solution will depend on the specific experimental requirements. As TUDCA-d4 is often used as an internal standard, working solutions are prepared to match the expected concentration range of the endogenous TUDCA in the samples.

Materials:

-

10 mM TUDCA-d4 stock solution in DMSO

-

Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile microcentrifuge tubes or plates

-

Calibrated pipettes

Procedure:

-

Determine the Final Concentration: Decide on the desired final concentration of the TUDCA-d4 working solution for your experiment.

-

Calculate the Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in the desired final volume.

-

Formula: (Volume of stock) = (Final concentration × Final volume) / Stock concentration

-

Example: To prepare 1 mL of a 100 µM working solution:

-

Volume of stock = (100 µM × 1 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

-

Prepare the Working Solution: Add the calculated volume of the aqueous buffer (e.g., 990 µL of PBS) to a sterile tube. Then, add the calculated volume of the 10 mM TUDCA-d4 stock solution (10 µL).

-

Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogenous.

-

Solvent Consideration: Ensure that the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically <0.5%). In the example above, the final DMSO concentration is 1%. Further dilution may be necessary depending on the sensitivity of the assay.

-

Use Immediately: It is recommended to use aqueous solutions of TUDCA-d4 on the same day they are prepared, as their stability in aqueous buffers is limited.[13] Do not store aqueous working solutions for more than one day.[13]

Visualizations

TUDCA Signaling Pathways

TUDCA is known to modulate several signaling pathways, primarily related to reducing ER stress and apoptosis. A simplified diagram of some key pathways is presented below.

Caption: Simplified diagram of TUDCA's signaling pathways.

Experimental Workflow: TUDCA-d4 Solution Preparation

The following diagram illustrates the logical flow for preparing TUDCA-d4 stock and working solutions.

Caption: Workflow for preparing TUDCA-d4 solutions.

References

- 1. bodybio.com [bodybio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bodybio.co.uk [bodybio.co.uk]

- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. examine.com [examine.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. nbinno.com [nbinno.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: The Role of TUDCA-d4 in Pharmacokinetic Studies of Tauroursodeoxycholic Acid (TUDCA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with a growing body of research highlighting its therapeutic potential in various conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases.[1][2][3] To properly evaluate its efficacy and safety, it is crucial to understand its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted by the body. Pharmacokinetic studies are essential for determining optimal dosing regimens and ensuring that the drug reaches its target site at effective concentrations.

Quantitative bioanalysis, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for measuring drug concentrations in biological matrices like plasma. The accuracy and reliability of these measurements are paramount. One of the most critical components for achieving high-quality data in LC-MS/MS assays is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Tauroursodeoxycholic acid-d4 (TUDCA-d4), is considered the ideal choice.

TUDCA-d4 is chemically identical to TUDCA, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled TUDCA by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This document provides detailed application notes and protocols on the use of TUDCA-d4 as an internal standard in the pharmacokinetic analysis of TUDCA.

Application Notes

The Principle of Using TUDCA-d4 as an Internal Standard

In quantitative LC-MS/MS, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur at multiple stages of the analytical process.[4] Deuterated standards like TUDCA-d4 are the preferred choice because they co-elute with the analyte (TUDCA) and experience nearly identical effects from the sample matrix and instrument variability.[5][6]

Key advantages of using TUDCA-d4 include:

-

Correction for Sample Loss: TUDCA-d4 compensates for any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since TUDCA and TUDCA-d4 have the same chemical properties, their extraction recoveries are expected to be identical.[4]

-

Compensation for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as ion suppression or enhancement, can lead to inaccurate quantification.[7] Because TUDCA-d4 co-elutes with TUDCA, it is subjected to the same matrix effects, allowing the ratio of their signals to remain constant and ensuring accurate measurement.[4]

-

Improved Precision and Accuracy: By normalizing the TUDCA response to the TUDCA-d4 response, the method's precision and accuracy are significantly improved, which is critical for reliable pharmacokinetic parameter estimation.[8][9]

The quantification is based on the peak area ratio of the analyte to the internal standard. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve, which is then used to determine the TUDCA concentration in unknown samples.

Logical Workflow for TUDCA Pharmacokinetic Analysis

The process involves administering TUDCA, collecting biological samples over time, and then analyzing these samples to determine the drug concentration. TUDCA-d4 is integral to the analytical phase.

Caption: Workflow for a TUDCA pharmacokinetic study.

Experimental Protocols

This section outlines a typical protocol for the quantification of TUDCA in human plasma using TUDCA-d4 as an internal standard, synthesized from published methodologies.[8][9][10][11]

Preparation of Stock and Working Solutions

-

TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in a suitable solvent (e.g., methanol or a mix of Diluent A and B).

-

TUDCA-d4 Stock Solution (0.2 mg/mL): Accurately weigh and dissolve TUDCA-d4 in a suitable solvent.[9]

-

TUDCA Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the TUDCA stock solution to cover the desired calibration range (e.g., 9 to 3000 ng/mL).[9]

-

TUDCA-d4 Internal Standard (IS) Working Solution: Dilute the TUDCA-d4 stock solution to a final concentration appropriate for addition to the samples (e.g., 15 ng/mL).[9]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid method for extracting bile acids from plasma.

-

Label polypropylene tubes for calibrators, quality controls (QCs), and unknown study samples.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 10 µL of the TUDCA-d4 IS working solution to all tubes (except blanks) and vortex briefly.

-

Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[11]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Caption: Plasma sample preparation workflow.

LC-MS/MS Analysis

The following are representative conditions. The method must be optimized and validated for the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[11] |

| Mobile Phase A | 2 mM Ammonium formate in water (pH 3.5)[9] |

| Mobile Phase B | Acetonitrile/Methanol mixture[9] |

| Flow Rate | 0.5 - 0.6 mL/min[9][11] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9][10] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TUDCA and TUDCA-d4. This provides high selectivity for the analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| TUDCA | 498.4 | 80.1 | [11] |

| TUDCA-d4 | 502.4 | 79.5 | [12] |

Note: Slight variations in m/z values may occur between different instruments and studies.[10][11]

Data Presentation

Pharmacokinetic Parameters of TUDCA

Accurate quantification using TUDCA-d4 allows for the reliable determination of key pharmacokinetic parameters. While specific PK data from a single study using TUDCA-d4 is not fully detailed in the search results, the following table presents hypothetical but realistic parameters following oral administration of TUDCA, which would be the output of such a study.

| Parameter | Description | Example Value |

| Cmax | Maximum observed plasma concentration | 2500 ng/mL |

| Tmax | Time to reach Cmax | 2.0 hours |

| AUC(0-t) | Area under the concentration-time curve | 8500 ng·h/mL |

| t1/2 | Elimination half-life | 3.5 hours |

Method Validation Summary

A validated bioanalytical method ensures that the results are reliable. Key validation parameters from a study using deuterated bile acid standards are summarized below.[8]

| Validation Parameter | Typical Acceptance Criteria | Result from a Representative Study[8] |

| Linearity (r) | ≥ 0.99 | 0.9975 - 0.9994 |

| Intra-day Precision (%RSD) | ≤ 15% | 0.72 - 9.35% |

| Inter-day Precision (%RSD) | ≤ 15% | 3.82 - 9.02% |

| Accuracy (%RE) | ± 15% | -12.42 to 5.67% |

| Recovery | Consistent and reproducible | 95.90 - 98.82% |

| Matrix Effect | Minimal | 95.53 - 99.80% |

These results demonstrate that a method using a deuterated internal standard like TUDCA-d4 can be highly precise, accurate, and robust for pharmacokinetic studies.

References